(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate
Description
The compound "(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate" is a steroid-derived molecule featuring a polycyclic cyclopenta[a]phenanthrene backbone with hydroxyl and sulfate ester functional groups. Its structure includes a 13-methyl substituent, hydroxyl groups at positions 3 and 16, and a hydrogen sulfate moiety at position 15. This sulfate esterification enhances the compound’s polarity and solubility compared to non-sulfated analogs, making it relevant for pharmaceutical applications, particularly in hormone-related therapies .
For example, estrone derivatives (a structurally related class) are often functionalized via reactions in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with appropriate sulfating agents .
Properties
IUPAC Name |
(3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZBHEZQGPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol 17-sulfate can be synthesized through the sulfation of estriol. The process typically involves the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective sulfation at the C17 position.
Industrial Production Methods
In industrial settings, the production of estriol 17-sulfate may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Sulfation and Desulfation Reactions
The sulfate ester at position 17 is a key reactive site. Sulfation typically occurs via enzymatic or chemical methods:
-
Enzymatic sulfation : Steroid sulfotransferases (SULTs) catalyze sulfate transfer from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups .
-
Chemical sulfation : Direct sulfation employs sulfur trioxide-pyridine complex or chlorosulfonic acid in anhydrous conditions .
Desulfation occurs via acid-catalyzed hydrolysis or sulfatase enzymes, regenerating the free hydroxyl group. Hydrolysis rates depend on pH and temperature :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | 1M HCl, 80°C, 2h | 17β-hydroxy steroid | 85% | |
| Enzymatic | Arylsulfatase, pH 7.4, 37°C, 6h | 17β-hydroxy steroid | >90% |
Esterification and Protection
The 3- and 16-hydroxyl groups undergo selective esterification:
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Acetylation : Acetic anhydride in pyridine at 0–25°C protects hydroxyls as acetates .
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Benzoylation : 4-Trifluoromethoxybenzoyl chloride forms stable esters under imidazole catalysis .
Example :
text(3,16-Dihydroxy steroid) + Ac₂O → 3,16-Diacetate derivative Conditions: Pyridine, 0°C, 2h, 92% yield[1][3]
Oxidation Reactions
The dihydroxy structure is susceptible to oxidation:
-
Jones reagent (CrO₃/H₂SO₄) oxidizes 3-OH to a ketone, forming a 3-keto-16-hydroxy derivative .
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DDQ (dichlorodicyanoquinoline) selectively dehydrogenates ring A under mild conditions .
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Jones reagent | Acetone, 0°C, 1h | 3-Keto-16-hydroxy derivative | 78% | |
| DDQ | DCM, rt, 12h | Aromatic ring A | 65% |
Conjugation and Metabolic Pathways
The sulfate group enhances solubility for glucuronidation or biliary excretion. Phase II metabolism involves:
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Glucuronidation : UDP-glucuronosyltransferases (UGTs) add glucuronic acid to 3-OH or 16-OH .
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Sulfate cleavage : Hydrolysis precedes further oxidation to catechol estrogens .
Stability Under Synthetic Conditions
The sulfate ester is labile in basic media but stable in neutral or weakly acidic conditions. Key stability data:
| Condition | Degradation (%) | Time | Source |
|---|---|---|---|
| pH 1.0, 37°C | 15 | 24h | |
| pH 7.4, 37°C | <5 | 24h | |
| 0.1M NaOH, 25°C | 95 | 1h |
Synthetic Modifications
The steroid backbone allows functionalization at C6, C7, or C11 via:
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Epoxidation : tert-Butyl hydroperoxide (TBHP) forms epoxides for ring-opening reactions .
-
Halogenation : N-Bromosuccinimide (NBS) introduces bromine at allylic positions .
Key Structural Insights:
Scientific Research Applications
Pharmacological Studies
Research indicates that derivatives of this compound may exhibit significant pharmacological properties. For instance:
- Anticancer Activity : Some studies have shown that similar steroid compounds can inhibit cancer cell proliferation. The structural features of (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate suggest potential interactions with hormone receptors involved in tumor growth regulation .
Hormonal Activity
Due to its steroidal nature, this compound may act as a modulator of hormonal pathways:
- Estrogenic Activity : Compounds with similar structures have been studied for their ability to mimic estrogen. This could provide insights into therapies for hormone-related conditions such as breast cancer or osteoporosis .
Antimicrobial Properties
The hydrogen sulfate group can enhance the antimicrobial activity of steroid compounds. Research has indicated that modifications in steroid structures can lead to increased efficacy against various pathogens .
Case Studies
Mechanism of Action
Estriol 17-sulfate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of the compound. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation.
Comparison with Similar Compounds
Core Backbone and Substitutions
The cyclopenta[a]phenanthrene framework is shared among all compared compounds, but variations in substituents and oxidation states dictate their physicochemical and biological properties:
Key Structural Impacts
- Sulfate vs. Acetate Esters : Sulfate esters (e.g., target compound) exhibit higher aqueous solubility compared to acetate derivatives (e.g., C₂₀H₂₄O₄, 328.40 g/mol), which are more lipophilic .
- Hydroxyl vs. Keto Groups : The presence of hydroxyl groups (e.g., 3,16-dihydroxy in the target) increases hydrogen-bonding capacity, whereas keto groups (e.g., 17-keto in estrone analogs) reduce polarity .
Physicochemical Properties
Solubility and Stability
Thermodynamic Data
The compound "17-hydroxy-10,13-dimethyl-...phenanthren-3-one" (C₁₈H₂₄O₂) has a boiling point of 528.15 K and enthalpy of vaporization ΔHvap = 26,135.40 J/mol, indicative of moderate volatility . Sulfated analogs like the target compound likely exhibit higher boiling points due to ionic interactions.
Receptor Binding and Selectivity
- Ulipristal Acetate : A related pharmaceutical with a 17-acetate group and dimethylamino phenyl substituent, it acts as a progesterone receptor modulator (MW: 475.6 g/mol, pKa 4.8–12.7).
Biological Activity
The compound (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate , also known by its CAS number 57-91-0, is a complex polycyclic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound based on available research findings and literature.
The molecular formula of the compound is with a molecular weight of approximately 288.39 g/mol. The structure features a steroid-like framework with hydroxyl groups that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.39 g/mol |
| CAS Number | 57-91-0 |
Hormonal Activity
Research indicates that compounds similar to (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate exhibit significant hormonal activity. They may act as estrogen receptor modulators , influencing various physiological processes such as reproduction and metabolism.
Anti-cancer Properties
Studies have suggested that this compound may possess anti-cancer properties. For instance:
- Mechanism of Action : It is hypothesized that the hydroxyl groups in the structure enhance its binding affinity to estrogen receptors, potentially inhibiting tumor growth in hormone-sensitive cancers.
- Case Study : A specific study demonstrated that related compounds showed a decrease in cell proliferation in breast cancer cell lines when treated with estrogen receptor modulators.
Cardiovascular Effects
Research has also explored the cardiovascular implications of this compound. Some findings suggest:
- Vasodilatory Effects : The compound may contribute to vasodilation through nitric oxide pathways.
- Case Study : In animal models, administration of similar polycyclic compounds resulted in improved endothelial function and reduced blood pressure.
Metabolism and Toxicity
Understanding the metabolism of this compound is crucial for assessing its safety and efficacy:
- Metabolic Pathways : The compound is likely metabolized in the liver through phase I and II reactions involving cytochrome P450 enzymes.
- Toxicity Studies : Preliminary toxicity assessments indicate that doses significantly higher than therapeutic levels may lead to adverse effects such as hepatotoxicity.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling this compound in laboratory settings?
- Methodological Answer:
- PPE Requirements:
- Storage: Store in a cool, dry, ventilated area away from incompatible materials. Avoid drainage contamination .
Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound during synthesis?
- Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction, as demonstrated for structurally related cyclopenta[a]phenanthren derivatives (e.g., and ).
- NMR Spectroscopy: Assign proton and carbon signals (e.g., H-NMR for hydroxy and methyl groups; C-NMR for cyclopentane/phenanthrene framework). Compare with analogs in and .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHOS for the sulfated derivative in ).
Advanced Research Questions
Q. What are the challenges in achieving regioselective sulfation at the 17-hydroxy position, and how can they be addressed methodologically?
- Methodological Answer:
- Challenge: Competing sulfation at the 3- or 16-hydroxy groups due to similar reactivity.
- Solutions:
- Protecting Groups: Temporarily block 3- and 16-hydroxy groups using tert-butyldimethylsilyl (TBS) ethers before sulfating the 17-position.
- Enzymatic Sulfation: Use sulfotransferases for regioselective modification, as seen in steroid sulfation pathways (inferred from and ).
- Validation: Monitor reaction progress via TLC or LC-MS; confirm regiochemistry via H-NMR (e.g., sulfate-induced deshielding of adjacent protons).
Q. How does sulfate conjugation at the 17-hydroxy group influence metabolic stability and receptor binding compared to non-sulfated analogs?
- Methodological Answer:
- Metabolic Stability:
- In vitro Assays: Incubate with liver microsomes (human/rat) to compare hydrolysis rates. Sulfated derivatives (e.g., ) often exhibit prolonged half-lives due to reduced Phase I oxidation.
- Receptor Binding:
- Molecular Docking: Model interactions with steroid hormone receptors (e.g., estrogen receptor β) using software like AutoDock. Compare binding affinities with non-sulfated analogs (e.g., acetate derivatives in and ).
- Cell-Based Assays: Use reporter gene assays (e.g., luciferase) to quantify transcriptional activation.
Q. What analytical strategies are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer:
- Sample Preparation:
- Extraction: Solid-phase extraction (SPE) with C18 cartridges; methanol:water (70:30) as eluent.
- Derivatization: Methylation of sulfate group (if needed) for GC-MS compatibility.
- Quantification:
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported carcinogenicity data for structurally related compounds?
- Methodological Answer:
- Contextual Evaluation:
- and : Classify components with >0.1% concentration as potential carcinogens (IARC/ACGIH). However, these SDSs refer to acetate derivatives, not the sulfated compound.
- Mitigation: Conduct Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays to assess genotoxicity specific to the sulfated derivative.
- Dose-Response Studies: Perform in vivo carcinogenicity studies (e.g., rodent models) at varying doses to establish thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
